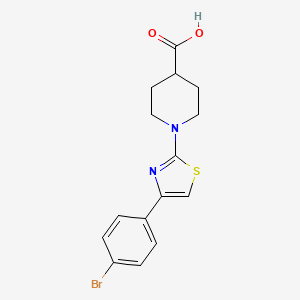

4-allyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

説明

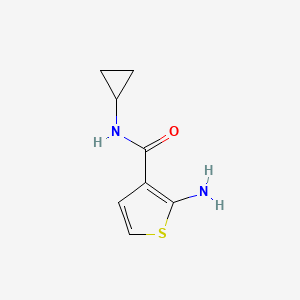

The compound "4-allyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol" is a heterocyclic molecule that belongs to the 1,2,4-triazole family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and material science. The triazole core, combined with various substituents, can lead to compounds with unique physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or hydrazine hydrate with various aldehydes or ketones. For instance, the synthesis of a related compound, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde . Similarly, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione involved the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide . These methods highlight the versatility of triazole synthesis, allowing for the introduction of various substituents to the core structure.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and UV-visible spectroscopy, as well as single-crystal X-ray diffraction. For example, the molecular geometry, vibrational frequencies, and chemical shift values of related triazole compounds have been calculated using density functional theory (DFT) and Hartree-Fock (HF) methods, showing good agreement with experimental data . These studies provide detailed insights into the molecular conformations and electronic structures of triazole derivatives.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including alkylation, which can be regioselective under certain conditions. For instance, the S-alkylation of a triazole thiol with benzyl chloride or allyl bromide was achieved using triethylamine as a base . The regioselectivity of these reactions can be investigated using computational methods such as AM1 semiempirical calculations, which consider factors like relative stabilities, charge densities, and electronic energies .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structures. These properties can be studied using a combination of experimental and theoretical methods. For example, the vibrational modes, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and thermodynamic properties of triazole compounds have been analyzed using DFT and HF calculations . Additionally, the synthesis of new derivatives and investigation of their physical-chemical properties, such as solubility, melting points, and pharmacological activity predictions, are crucial for understanding their potential applications .

科学的研究の応用

Synthesis and Alkylation

4-allyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol and related compounds have been synthesized under various conditions. Research by Ashry et al. (2006) demonstrated the synthesis and regioselective S-alkylation of these compounds using microwave irradiation and classical conditions, emphasizing their potential in chemical transformations (Ashry et al., 2006).

Corrosion Inhibition

This compound has been studied for its corrosion inhibition properties. Orhan et al. (2012) explored its effectiveness in protecting mild steel in acidic solutions, indicating its potential as a corrosion inhibitor (Orhan et al., 2012).

Physical and Chemical Properties

Investigations into the physical and chemical properties of derivatives of 5-(thiophene-3-ylmethyl)-4H-1,2,4-triazole-3-thiols have been conducted, with a focus on their potential pharmacological activities and usage in new materials production (Khilkovets, 2021).

Spectroscopy Studies

Alaşalvar et al. (2013) conducted spectroscopy studies and X-ray diffraction on similar triazole derivatives, providing insights into their molecular structure and potential applications in various scientific fields (Alaşalvar et al., 2013).

Antiradical Activity

The antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives has been explored, indicating their potential in combating free radicals and associated diseases (Safonov & Nosulenko, 2021).

Synthesis of Salts

Research has been conducted on the synthesis of salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, emphasizing the versatility of these compounds in chemical synthesis (Safonov, Panasenko, & Knysh, 2017).

Antimicrobial Activities

Derivatives of 4-allyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol have been evaluated for their antimicrobial activities, showing potential in pharmaceutical applications (Bayrak et al., 2009).

Acute Toxicity Studies

Studies on the acute toxicity of these compounds have been conducted, providing valuable information for their safe use in various applications (Safonov, 2018).

Functionalization and DNA Methylation Inhibition

Functionalization of these compounds has been studied, with a focus on their potential as DNA methylation inhibitors, highlighting their potential in cancer research (Hakobyan et al., 2017).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-prop-2-enyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c1-2-5-13-9(11-12-10(13)14)7-8-4-3-6-15-8/h2-4,6H,1,5,7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQWVGVMMLGFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391708 | |

| Record name | 4-(Prop-2-en-1-yl)-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667435-98-5 | |

| Record name | 2,4-Dihydro-4-(2-propen-1-yl)-5-(2-thienylmethyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667435-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Prop-2-en-1-yl)-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate](/img/structure/B1274743.png)

![2-Amino-3-[(3-pyrimidin-2-yloxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1274744.png)

![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1274763.png)